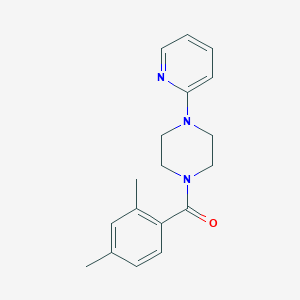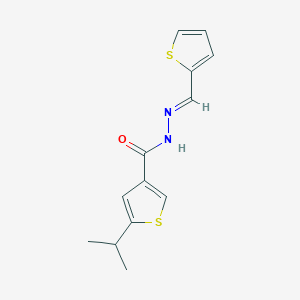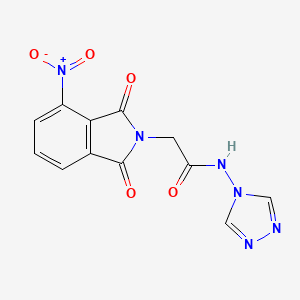![molecular formula C19H16N2O2S B5869608 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5869608.png)
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as MNACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNACB is a thioamide derivative of naphthalimide that has shown promising results in scientific research. In
Mécanisme D'action
The mechanism of action of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is not fully understood. However, it is believed to exert its effects through various pathways. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of various enzymes involved in oxidative stress, leading to the scavenging of free radicals. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to disrupt the cell wall of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, scavenge free radicals, and inhibit the growth of bacteria and fungi. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been shown to reduce inflammation and protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide for lab experiments is its low toxicity. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have low toxicity in various cell lines and animal models. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is stable under various conditions, making it easy to handle in lab experiments. However, one of the limitations of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is its solubility. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has low solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide research. One direction is to further explore its anticancer properties and its potential as a cancer treatment. Another direction is to study its potential as an antioxidant and its ability to protect cells from oxidative damage. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be studied further for its antimicrobial properties and its potential as a new antimicrobial agent. Finally, the solubility of 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide can be improved through chemical modifications, which can expand its use in lab experiments.
Méthodes De Synthèse
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide is synthesized through a two-step process. In the first step, 2-naphthylamine is reacted with carbon disulfide to form the corresponding dithiocarbamate. In the second step, the dithiocarbamate is reacted with 3-methoxybenzoyl chloride to form 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide. The purity of the compound is confirmed through various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Applications De Recherche Scientifique
3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has been studied for its antioxidant properties, as it has shown to scavenge free radicals and protect cells from oxidative damage. 3-methoxy-N-[(2-naphthylamino)carbonothioyl]benzamide has also been studied for its antimicrobial properties, as it has shown to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-8-4-7-15(12-17)18(22)21-19(24)20-16-10-9-13-5-2-3-6-14(13)11-16/h2-12H,1H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDXZYBBMUDCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-benzyl-1-piperazinyl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5869525.png)

![ethyl 4-[(4-propionylphenoxy)methyl]benzoate](/img/structure/B5869538.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5869549.png)
![methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5869560.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B5869569.png)
![2-(3,4-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5869573.png)

![N-{3-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]phenyl}acetamide](/img/structure/B5869580.png)
![{[1-benzyl-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5869590.png)
![4-{3-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}morpholine](/img/structure/B5869605.png)


![3-methyl-1-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5869633.png)